molecular formula C28H29ClN2O5 B2764686 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 850906-77-3

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B2764686
CAS RN: 850906-77-3
M. Wt: 509
InChI Key: LLXDNJPZHFPLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C28H29ClN2O5 and its molecular weight is 509. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

This compound has shown promise in preclinical studies as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and evaluate its efficacy in animal models and clinical trials .

Neuroprotective Effects

The compound exhibits neuroprotective properties, which could be relevant for conditions such as neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s). It may modulate oxidative stress, inflammation, and neuronal survival pathways. Researchers are actively studying its potential in protecting neurons and improving cognitive function .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and reduce tissue damage caused by inflammation. Understanding its precise mechanisms and potential clinical applications is an ongoing area of research .

Cardiovascular Applications

Preliminary studies suggest that the compound might have cardiovascular benefits. It could impact blood pressure regulation, vascular function, and endothelial health. Researchers are exploring its potential as an adjunct therapy for cardiovascular diseases .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against certain bacteria and fungi. Researchers are investigating its potential as a novel antimicrobial agent, especially in the context of drug-resistant pathogens. Further studies are needed to determine its safety and efficacy .

Metabolic Disorders

Some research indicates that the compound may influence metabolic pathways. It could affect glucose metabolism, lipid profiles, and insulin sensitivity. Scientists are studying its role in managing metabolic disorders like diabetes and obesity .

properties

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O5/c1-34-25-11-8-19(16-26(25)35-2)12-14-30-27(32)18-36-24-5-3-4-23-22(24)13-15-31(28(23)33)17-20-6-9-21(29)10-7-20/h3-11,16H,12-15,17-18H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXDNJPZHFPLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

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